An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Piperazin-2-yl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Piperazin-2-yl)ethanol
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful pharmaceuticals.[1] Its unique ability to modulate aqueous solubility, participate in critical hydrogen bonding, and serve as a versatile synthetic handle makes it an invaluable building block for novel therapeutic agents. Within this important class, (S)-2-(Piperazin-2-yl)ethanol emerges as a chiral synthon of significant interest. Its structure combines the key features of the piperazine ring with a chiral center and a primary alcohol, offering multiple points for diversification and interaction with biological targets.
A thorough understanding of the physicochemical properties of (S)-2-(Piperazin-2-yl)ethanol is paramount for its effective application in drug discovery and development. These fundamental characteristics govern everything from reaction kinetics and purification efficiency to formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and pharmacodynamics. This guide provides a comprehensive analysis of the core physicochemical properties of (S)-2-(Piperazin-2-yl)ethanol, offering both theoretical predictions and detailed, field-proven experimental protocols for their determination. As specific experimental data for this exact molecule is limited in public literature, this document integrates data from closely related analogues and established methodologies to provide a robust framework for researchers.
Chemical Identity and Structure
Correctly identifying the molecule is the first step in any scientific investigation. The structural and identification details for (S)-2-(Piperazin-2-yl)ethanol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(Piperazin-2-yl)ethanol | N/A |
| CAS Number | 660862-47-5 | [2] |
| Molecular Formula | C₆H₁₄N₂O | [2] |
| Molecular Weight | 130.19 g/mol | [2] |
| Canonical SMILES | OCC[C@H]1CNCCN1 | [2] |
| Related Salts | Dihydrochloride (CAS: 1246651-15-9) | [2][3] |
Diagram: General Physicochemical Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a new chemical entity like (S)-2-(Piperazin-2-yl)ethanol.
Caption: A logical workflow for the physicochemical characterization of a novel compound.
Core Physicochemical Properties
The following sections detail the key physicochemical properties of (S)-2-(Piperazin-2-yl)ethanol. Where experimental data is unavailable, predicted values and established experimental protocols are provided.
Physical State and Appearance
Based on its molecular weight and the presence of strong intermolecular hydrogen bonding sites (two amine groups and one hydroxyl group), (S)-2-(Piperazin-2-yl)ethanol is expected to be a viscous liquid or a low-melting solid at room temperature. The related compound, 2-Piperidineethanol, is described as a white to pale yellow crystalline low-melting solid.[4]
Melting and Boiling Points
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Melting Point: No experimental data is publicly available for (S)-2-(Piperazin-2-yl)ethanol. The racemic piperidine analogue, 2-Piperidin-2-ylethanol, has a reported melting point of 38-40 °C.[4]
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Boiling Point: Similarly, no specific data exists for the target compound. The piperidine analogue has a reported boiling point of 234 °C. The related 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol has a boiling point of 200 °C at 1 Torr.[5]
Expert Insight & Experimental Protocol: Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions of a pure substance.[6] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] A sharp endothermic peak on the DSC thermogram indicates the melting transition, with the peak onset providing the melting point.
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Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as high-purity indium (melting point ~156.6 °C).[6]
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Sample Preparation: Accurately weigh 2-5 mg of the dried (S)-2-(Piperazin-2-yl)ethanol sample into an aluminum DSC pan.[9] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition.[10]
-
-
Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is determined from the onset of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Acidity and Basicity (pKa)
The pKa values are critical as they dictate the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. (S)-2-(Piperazin-2-yl)ethanol has two basic nitrogen atoms and is expected to have two corresponding pKa values.
While no experimental pKa data exists for this specific molecule, we can draw strong inferences from the parent piperazine structure. The pKa values for piperazine are approximately 9.73 (pKa1) and 5.35 (pKa2) at 298 K.[11] The substitution of a hydroxyethyl group is expected to slightly lower these values due to the electron-withdrawing inductive effect of the oxygen atom. For comparison, 1-(2-hydroxyethyl)piperazine has pKa values of 9.00 and 4.41.[11] Therefore, the pKa values for (S)-2-(Piperazin-2-yl)ethanol are predicted to be in a similar range.
Predicted pKa Values:
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pKa1 (more basic N): ~9.0 - 9.5
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pKa2 (less basic N): ~4.5 - 5.0
Expert Insight & Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for determining the pKa values of ionizable compounds.[12] The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations (the half-equivalence point).
Diagram: Workflow for pKa Determination
Caption: Step-by-step workflow for determining pKa via potentiometric titration.
Protocol: Potentiometric Titration [12][13]
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Solution Preparation: Prepare an aqueous solution of (S)-2-(Piperazin-2-yl)ethanol at a known concentration (e.g., 0.05 M). Use high-purity water with a constant ionic strength, maintained with a background electrolyte like 0.1 M KCl.
-
Titrant: Use a standardized solution of a strong acid, such as 0.1 M HCl, as the titrant.
-
Titration:
-
Calibrate a high-precision pH meter using at least two standard buffer solutions.
-
Immerse the calibrated pH electrode and a temperature probe into the analyte solution.
-
Add the HCl titrant in small, precise increments using a burette or auto-titrator.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
Identify the two equivalence points from the inflection points of the titration curve (or the peaks of the first derivative plot, dpH/dV).
-
The pKa1 and pKa2 values correspond to the pH at the half-equivalence points (i.e., the pH at 1/4 and 3/4 of the volume to the second equivalence point).
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Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter in drug design. It influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile.
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Predicted LogP: No experimental LogP value is available. Computational models provide an estimate. For the structurally similar piperidine analogue, (S)-2-(Piperidin-2-yl)ethanol, the computed XLogP3 value is 0.4.[14] Given the additional nitrogen atom in the piperazine ring, the LogP of (S)-2-(Piperazin-2-yl)ethanol is expected to be significantly lower (more hydrophilic). Various online tools predict a LogP value in the range of -1.0 to -1.5 . This low value suggests high water solubility and potentially poor passive membrane permeability.
Expert Insight & Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most direct method for determining the LogP of a compound, as described in OECD Guideline 107.[15][16] It involves dissolving the substance in a biphasic system of n-octanol and water, allowing it to partition between the two phases at equilibrium, and then measuring its concentration in each phase.
Diagram: Workflow for Shake-Flask LogP Determination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. 1246651-15-9 | (S)-2-(Piperazin-2-yl)ethanol dihydrochloride - AiFChem [aifchem.com]
- 4. 2-Piperidineethanol | 1484-84-0 [chemicalbook.com]
- 5. 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol CAS#: 20542-08-9 [m.chemicalbook.com]
- 6. torontech.com [torontech.com]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. qualitest.ae [qualitest.ae]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (S)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 736379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
